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Compound of Interest

Compound Name: 5-Bromo-4-methoxypicolinonitrile

Cat. No.: B1528941 Get Quote

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-4-
methoxypicolinonitrile. These predictions are derived from established substituent effects

and analysis of the comparative compounds detailed in the subsequent section.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Predicted Chemical Shift
(δ, ppm)

Multiplicity Assignment

~8.45 Singlet H-6

~7.10 Singlet H-3

~4.05 Singlet OCH₃

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
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Predicted Chemical Shift (δ, ppm) Assignment

~163.0 C-4 (ipso-OCH₃)

~152.0 C-6

~135.0 C-2 (ipso-CN)

~116.0 CN

~115.0 C-3

~110.0 C-5 (ipso-Br)

~57.0 OCH₃

Comparative Spectral Analysis: Building the
Prediction
To substantiate our predictions for 5-Bromo-4-methoxypicolinonitrile, we will compare its

expected spectral features with the known NMR data of key structural analogs. This

comparative approach allows us to dissect the individual and collective contributions of each

substituent.

Core Structure: 2-Cyanopyridine
The foundational structure is 2-cyanopyridine. Its ¹H NMR spectrum in CDCl₃ shows signals at

δ 8.74, 7.88, 7.75, and 7.58 ppm.[1][2] The carbon spectrum features shifts at δ 151.0, 137.0,

133.3, 128.2, 126.8, and 117.0 ppm.[1] This provides a baseline for understanding the

electronic landscape of the pyridine ring with a C-2 cyano group.

Analog 1: 5-Bromo-4-methyl-pyridine-2-carbonitrile
This compound is an excellent analog, differing only by a methyl group at C-4 instead of a

methoxy group. While specific NMR data is not fully detailed in the search results, its synthesis

is described, confirming its relevance.[3][4] The key difference is the electronic effect of a

methyl group (weakly donating) versus a methoxy group (strongly donating through resonance,

but inductively withdrawing). We anticipate the methoxy group in our target molecule will shield

the ring protons more significantly than the methyl group in this analog.
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Analog 2: 5-Bromo-2-chloro-4-methoxypyridine
This compound shares the 5-bromo and 4-methoxy substitution pattern. Its ¹H NMR spectrum

shows two singlets for the pyridine ring protons at δ 8.34 and 6.84 ppm, with the methoxy

protons at δ 3.97 ppm.[5] This is highly instructive:

The methoxy group at C-4 strongly shields the proton at C-3, pushing it significantly upfield

(δ 6.84).

The proton at C-6 (δ 8.34) is deshielded by the adjacent nitrogen and the electron-

withdrawing chloro group at C-2.

For our target molecule, the cyano group at C-2 is also electron-withdrawing, similar to the

chloro group. Therefore, we can expect the H-6 proton in 5-Bromo-4-methoxypicolinonitrile
to appear in a similar downfield region (~8.45 ppm), and the H-3 proton to be strongly shielded

by the C-4 methoxy group (~7.10 ppm).

Analog 3: 5-Bromo-8-methoxyquinoline
While a quinoline, this molecule provides insight into the effect of a bromine atom positioned

meta to a methoxy group on an aromatic ring. Its ¹H NMR spectrum shows the methoxy signal

at δ 4.09 ppm.[6] This supports our prediction of the methoxy chemical shift in the target

compound.

In-Depth Spectral Interpretation
The predicted spectrum of 5-Bromo-4-methoxypicolinonitrile is characterized by two singlets

in the aromatic region and one singlet in the aliphatic region.

¹H NMR Spectrum Analysis:

H-6 (~8.45 ppm): This proton is adjacent to the electronegative nitrogen atom and is

deshielded, placing it furthest downfield. It appears as a singlet because its ortho neighbor

(C-5) and meta neighbor (H-3) are four bonds away, resulting in negligible coupling.

H-3 (~7.10 ppm): This proton is strongly shielded by the electron-donating resonance effect

of the adjacent methoxy group at C-4, shifting it significantly upfield compared to an

unsubstituted pyridine. It appears as a singlet due to the lack of adjacent protons.
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OCH₃ (~4.05 ppm): The methoxy protons appear as a sharp singlet in the typical region for

aryl methyl ethers.[6]

¹³C NMR Spectrum Analysis:

Quaternary Carbons: The signals for C-2, C-4, and C-5 are quaternary and will likely be of

lower intensity. C-4, attached to the highly electronegative oxygen, is predicted to be the

most downfield carbon of the ring. C-5, attached to bromine, experiences a moderate

shielding effect (the "heavy atom effect"). C-2, attached to the cyano group, is also

significantly downfield.

Cyano Carbon (CN): The nitrile carbon typically appears around 116-118 ppm.[1]

Methine Carbons: C-6 and C-3 will show stronger signals. C-6, adjacent to the nitrogen, will

be downfield, while C-3 will be shielded by the methoxy group.

Methoxy Carbon (OCH₃): This signal is expected around δ 57.0 ppm, a characteristic

chemical shift for methoxy groups attached to an aromatic ring.

Experimental Protocols
To validate the predicted data, the following experimental workflow is recommended.

Sample Preparation and NMR Acquisition
A standardized protocol ensures data reproducibility and quality.[7]

Sample Preparation: Dissolve 5-10 mg of 5-Bromo-4-methoxypicolinonitrile in

approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Angle: 30 degrees.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Spectrometer: 101 MHz (corresponding to a 400 MHz ¹H instrument).

Technique: Proton-decoupled.

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio,

especially for the quaternary carbons.

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of 5-Bromo-4-
methoxypicolinonitrile.
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Synthesis & Purification

Spectroscopic Analysis Data Interpretation & Validation

Synthesize Compound

Purify via Column Chromatography

Prepare NMR Sample (CDCl3, TMS)

Acquire 1H NMR Spectrum Acquire 13C NMR Spectrum

Assign Signals (Chemical Shifts, Multiplicity)

Predict Spectrum (Substituent Effects)

Compare with Analogs

Confirm Structure of
5-Bromo-4-methoxypicolinonitrile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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